
1-Chloro-2,3,4,5,6-pentakis(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2,3,4,5,6-pentakis-trifluoromethylbenzene is a halogenated aromatic compound with the molecular formula C11ClF15 . It is characterized by the presence of five trifluoromethyl groups and one chlorine atom attached to a benzene ring. This compound is known for its high fluorine content, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
The synthesis of 1-Chloro-2,3,4,5,6-pentakis-trifluoromethylbenzene typically involves the introduction of trifluoromethyl groups onto a chlorobenzene precursor. One common method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI) . The reaction is usually carried out under controlled conditions to ensure the selective introduction of the trifluoromethyl groups.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
1-Chloro-2,3,4,5,6-pentakis-trifluoromethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or alkoxides under appropriate conditions.
Oxidation and Reduction: While the trifluoromethyl groups are generally resistant to oxidation, the benzene ring can undergo oxidation to form quinones under strong oxidative conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions and strong oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2,3,4,5,6-pentakis-trifluoromethylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds, which are valuable in materials science and pharmaceuticals.
Biology and Medicine: The compound’s unique fluorine content makes it useful in the design of fluorinated drugs and imaging agents for medical diagnostics.
Industry: It is employed in the production of specialty chemicals and materials with high thermal and chemical stability, such as fluoropolymers and advanced coatings.
Wirkmechanismus
The mechanism by which 1-Chloro-2,3,4,5,6-pentakis-trifluoromethylbenzene exerts its effects is largely dependent on its chemical structure. The presence of multiple trifluoromethyl groups enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its reactivity and interactions with other molecules. In biological systems, these properties may affect the compound’s ability to cross cell membranes and interact with specific molecular targets.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2,3,4,5,6-pentakis-trifluoromethylbenzene can be compared to other halogenated aromatic compounds, such as:
1-Bromo-2,3,4,5,6-pentakis-trifluoromethylbenzene: Similar structure but with a bromine atom instead of chlorine, which can lead to different reactivity and applications.
1-Chloro-2,3,4,5,6-pentafluorobenzene: Contains fluorine atoms instead of trifluoromethyl groups, resulting in different physical and chemical properties.
1-Chloro-2,3,4,5,6-pentakis-difluoromethylbenzene: Contains difluoromethyl groups, which may exhibit different reactivity compared to trifluoromethyl groups.
Eigenschaften
IUPAC Name |
1-chloro-2,3,4,5,6-pentakis(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11ClF15/c12-6-4(10(22,23)24)2(8(16,17)18)1(7(13,14)15)3(9(19,20)21)5(6)11(25,26)27 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWFZMFBTXMHAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1C(F)(F)F)C(F)(F)F)Cl)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11ClF15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
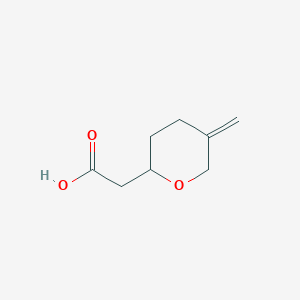
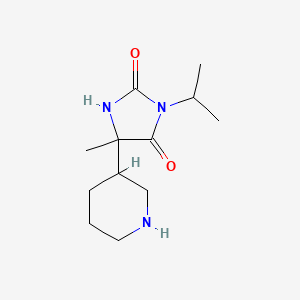
![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-phenyl-1-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B12112637.png)
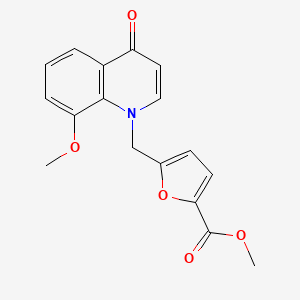
![(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B12112654.png)
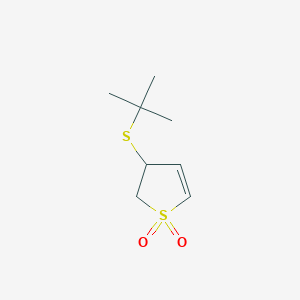
![(2Z)-2-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12112675.png)
![1h-Indol-6-amine,4-[(1-methylethyl)sulfonyl]-](/img/structure/B12112678.png)

![2-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-amine;trihydrochloride](/img/structure/B12112689.png)
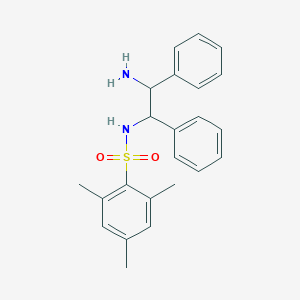
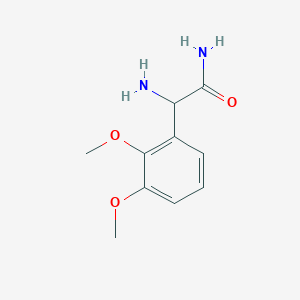
![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methanamine](/img/structure/B12112705.png)

